molecular formula C14H18N2O2 B2895183 N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2192395-37-0

N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B2895183
CAS No.: 2192395-37-0
M. Wt: 246.31
InChI Key: JDDLNCXOFQMUBK-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a derivative of propenamide and contains a morpholine ring, which makes it a unique and interesting compound to study.

Mechanism of Action

N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents HDACs from removing acetyl groups from histone proteins, which leads to an increase in histone acetylation. The increased acetylation of histones alters the structure of chromatin and can result in changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to be a selective inhibitor of HDAC1 and HDAC2, which are enzymes that are frequently overexpressed in cancer cells. However, this compound has also been shown to have off-target effects, which can limit its usefulness in some experiments. In addition, this compound has poor solubility in water, which can make it difficult to use in some assays.

Future Directions

There are several potential future directions for research on N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on non-cancer cells and tissues. Finally, the combination of this compound with other compounds, such as chemotherapy drugs, may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, this compound is a unique and interesting compound that has potential applications in scientific research. Its ability to inhibit HDAC activity makes it a valuable tool for studying gene expression and cellular processes. While there are limitations to its use, this compound has shown promise as a tool compound for cancer research and other areas of study. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide involves the reaction of 2-(morpholin-4-ylmethyl)phenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction results in the formation of this compound as a yellow solid with a melting point of 85-87°C. The purity of this compound can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.

Properties

IUPAC Name

N-[2-(morpholin-4-ylmethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDLNCXOFQMUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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